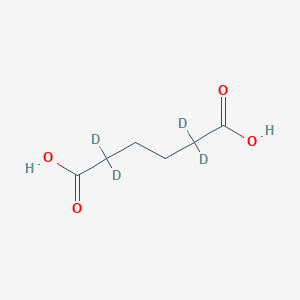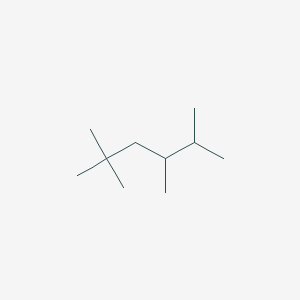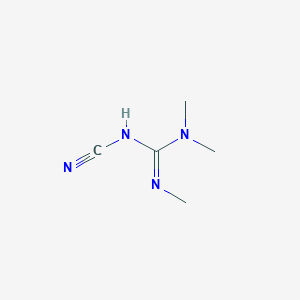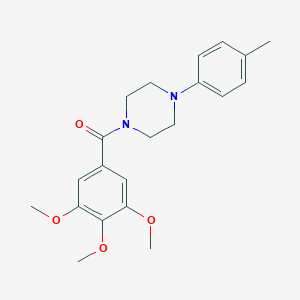
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained attention for its potential use in scientific research.
Mechanism Of Action
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine's mechanism of action is thought to involve the activation of the 5-HT1A and 5-HT2A receptors, leading to an increase in serotonin release. This results in a range of effects on the central nervous system, including changes in mood, perception, and behavior.
Biochemical And Physiological Effects
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to induce changes in behavior, including alterations in locomotor activity, anxiety-like behavior, and social interaction.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its relatively low cost and ease of synthesis. It can also be easily administered to animals via injection or oral gavage. However, one limitation is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Another area of interest is its potential use as a tool for studying the role of serotonin in various physiological and pathological processes. Additionally, further research is needed to fully understand the long-term effects of 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on the central nervous system.
Synthesis Methods
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized by reacting p-toluidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine to form 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis process is relatively simple and can be easily scaled up for larger quantities.
Scientific Research Applications
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in scientific research to study its mechanism of action and its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.
properties
CAS RN |
17766-75-5 |
|---|---|
Product Name |
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-7-17(8-6-15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
PPZFNVKWQORGGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Other CAS RN |
17766-75-5 |
synonyms |
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



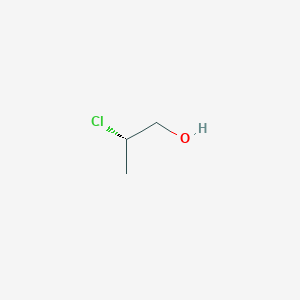
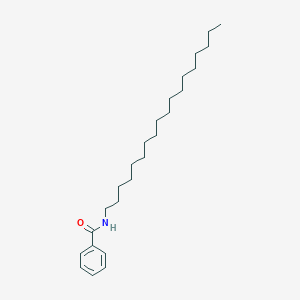
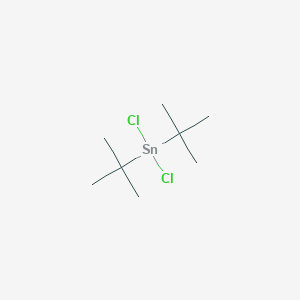
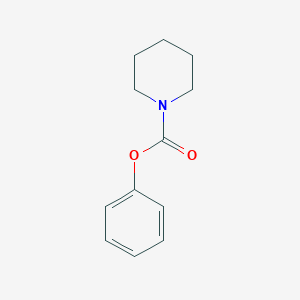
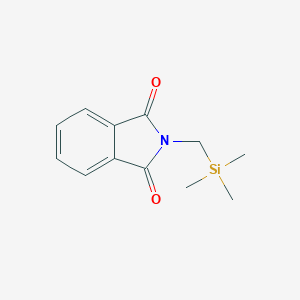
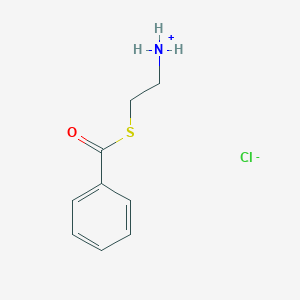
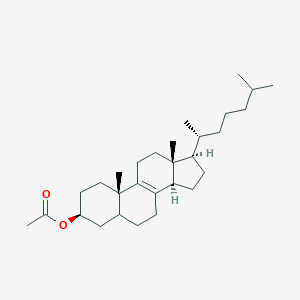
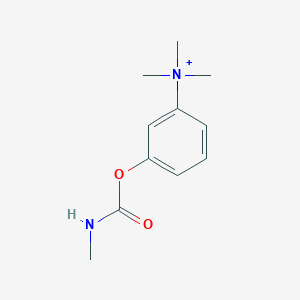
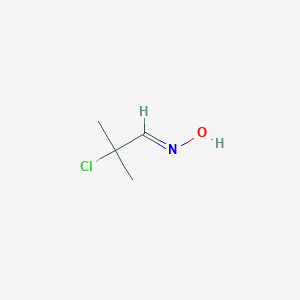
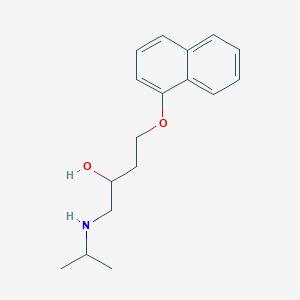
![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
